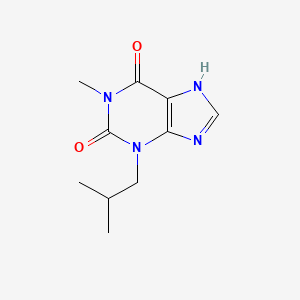
IBMX
Descripción general
Descripción
3-Isobutil-1-metilxantina, comúnmente conocida como IBMX, es un derivado de la metilxantina. Es un inhibidor de la fosfodiesterasa no selectivo competitivo que aumenta los niveles intracelulares de monofosfato de adenosina cíclico (cAMP) y monofosfato de guanosina cíclico (cGMP). Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad de modular varios procesos celulares .
Aplicaciones Científicas De Investigación
La 3-Isobutil-1-metilxantina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.
Biología: Se emplea para estudiar las vías de señalización celular, particularmente las que involucran cAMP y cGMP.
Medicina: Se utiliza en estudios farmacológicos para investigar los efectos de la inhibición de la fosfodiesterasa en varios procesos fisiológicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
La 3-Isobutil-1-metilxantina ejerce sus efectos principalmente inhibiendo las fosfodiesterasas, que son enzimas responsables de la degradación de cAMP y cGMP. Al inhibir estas enzimas, la 3-Isobutil-1-metilxantina aumenta los niveles de cAMP y cGMP dentro de las células, lo que lleva a la activación de la proteína quinasa A (PKA) y otras vías de señalización aguas abajo. Esto da como resultado varios efectos celulares, incluida una mayor diferenciación, una menor proliferación y la inducción de apoptosis .
Safety and Hazards
Direcciones Futuras
IBMX has been used in various research applications, such as the differentiation of mesenchymal stem cells, inducing adipogenic differentiation, and inducing glucose-stimulated insulin secretion . Its role as a phosphodiesterase inhibitor makes it a valuable tool in studying cellular processes regulated by cAMP and cGMP .
Análisis Bioquímico
Biochemical Properties
3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .
Cellular Effects
3-Isobutyl-1-methylxanthine has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, 3-Isobutyl-1-methylxanthine promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-1-methylxanthine involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutyl-1-methylxanthine can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that 3-Isobutyl-1-methylxanthine can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 3-Isobutyl-1-methylxanthine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, 3-Isobutyl-1-methylxanthine can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of 3-Isobutyl-1-methylxanthine can lead to structural and functional alterations in the heart .
Metabolic Pathways
3-Isobutyl-1-methylxanthine is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .
Transport and Distribution
3-Isobutyl-1-methylxanthine is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Isobutyl-1-methylxanthine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 3-Isobutil-1-metilxantina se puede sintetizar a través de varios métodos. Un método común involucra la alquilación de la teobromina con bromuro de isobutilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
En entornos industriales, la síntesis de 3-Isobutil-1-metilxantina sigue principios similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto. El producto final se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Isobutil-1-metilxantina sufre diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los derivados de xantina correspondientes.
Reducción: Puede reducirse bajo condiciones específicas para producir derivados de xantina reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de xantina hidroxilados, mientras que la sustitución puede producir una variedad de xantinas sustituidas .
Comparación Con Compuestos Similares
La 3-Isobutil-1-metilxantina es similar a otros derivados de la metilxantina como la cafeína, la teofilina y la teobromina. Tiene propiedades únicas que la hacen particularmente útil en la investigación:
Cafeína: Si bien la cafeína es un estimulante conocido, la 3-Isobutil-1-metilxantina es más potente como inhibidor de la fosfodiesterasa.
Teofilina: La teofilina se usa principalmente por sus efectos broncodilatadores, mientras que la 3-Isobutil-1-metilxantina se usa más por sus aplicaciones de investigación.
Teobromina: La teobromina tiene efectos estimulantes leves, pero la 3-Isobutil-1-metilxantina es más eficaz para modular los niveles de cAMP y cGMP
Compuestos Similares
- Cafeína
- Teofilina
- Teobromina
La 3-Isobutil-1-metilxantina destaca por su mayor potencia y su gama más amplia de aplicaciones en la investigación científica.
Propiedades
IUPAC Name |
1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXJSLKIYYUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040549 | |
| Record name | Isobutylmethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28822-58-4 | |
| Record name | 3-Isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-isobutylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-isobutyl-1-methyl-7H-xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 28822-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutylmethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLMETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of IBMX?
A1: this compound is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]
Q2: How does this compound affect intracellular cAMP and cGMP levels?
A2: By inhibiting PDEs, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.
Q3: Can this compound affect both cAMP and cGMP signaling pathways simultaneously?
A3: Yes. While this compound is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, this compound preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []
Q4: What are some downstream effects of this compound-mediated increases in cAMP?
A4: Increased cAMP levels can lead to various physiological effects. These include:
- Inhibition of smooth muscle contraction: this compound, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []
- Insulin release: this compound elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]
- Adipocyte differentiation: this compound is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]
Q5: What are some downstream effects of this compound-mediated increases in cGMP?
A5: Increased cGMP can have various physiological effects, including:
- Modulation of ion channel activity: this compound's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C7H14N4O2, and its molecular weight is 194.22 g/mol.
Q7: Are there any specific considerations regarding the stability of this compound in different solvents or storage conditions?
A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.
Q8: Does this compound have any known catalytic properties?
A8: this compound itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.
Q9: How does the isobutyl group of this compound contribute to its activity?
A9: While the provided research doesn't directly address the SAR of this compound, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.
Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of this compound?
A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:
Q11: Are there specific safety considerations or regulatory guidelines for handling and using this compound in a research setting?
A11: Yes, like all laboratory chemicals, this compound should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: While the research doesn't provide detailed ADME data, the observation that orally administered this compound affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.
Q13: Has this compound demonstrated efficacy in any specific in vitro or in vivo models?
A13: Yes, the research highlights several examples of this compound efficacy:
- Inhibition of neointimal hyperplasia: Local delivery of this compound reduced neointimal proliferation in a rat carotid balloon injury model. []
- Inhibition of tumor promotion: this compound, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []
- Protection of pancreatic beta cells: this compound protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []
Q14: What are the known toxicological effects of this compound?
A14: While this compound is widely used in research, it's crucial to recognize its potential toxicity. High doses of this compound have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]
Q15: What analytical techniques are commonly used to study this compound?
A15: Several techniques are mentioned in the research to study the effects of this compound:
- Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []
- Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []
- Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to this compound and other agents. []
- Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including this compound. [, ]
Q16: Is there any information on the environmental fate and potential impact of this compound?
A16: The research primarily focuses on this compound's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.
Q17: What is the solubility of this compound in commonly used solvents?
A17: The research doesn't specify this compound's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.
Q18: What measures are typically taken to ensure the quality and consistency of this compound used in research?
A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of this compound before conducting experiments.
Q19: Are there any known interactions between this compound and drug transporters?
A19: The research does not provide information on this compound and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.
Q20: Can this compound induce or inhibit drug-metabolizing enzymes?
A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether this compound induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: The research focuses on the pharmacological aspects of this compound. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.
Q22: Are there any known alternatives to this compound with similar biological activities?
A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B1674066.png)
![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
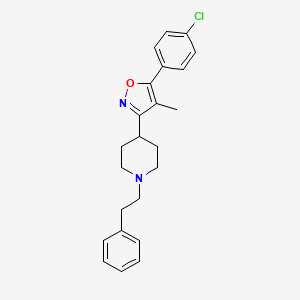
![propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674074.png)
![N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide](/img/structure/B1674077.png)
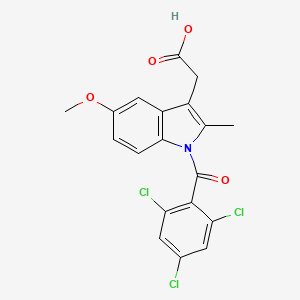
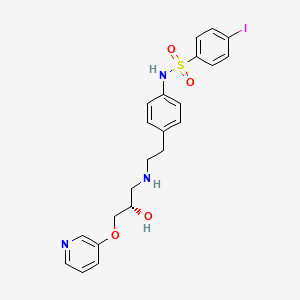
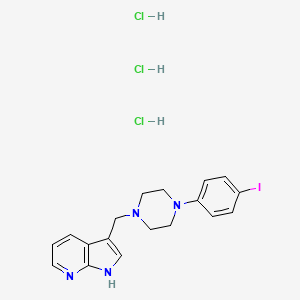
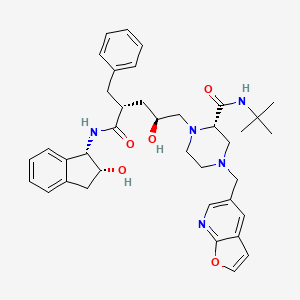
![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

